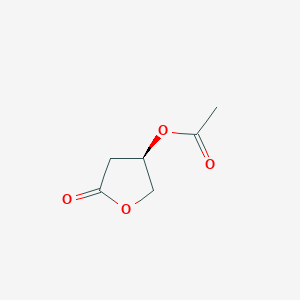![molecular formula C8H12O3 B144500 1,4-Dioxaspiro[4.5]decan-8-one CAS No. 4746-97-8](/img/structure/B144500.png)
1,4-Dioxaspiro[4.5]decan-8-one
Descripción general
Descripción
1,4-Dioxaspiro[4.5]decan-8-one is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
1,4-Dioxaspiro[4.5]decan-8-one can be used in a study of microwave-assisted reductive amination . Via a novel aromatization process, this bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin .Molecular Structure Analysis
The molecular formula of 1,4-Dioxaspiro[4.5]decan-8-one is C8H12O3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1,4-Dioxaspiro[4.5]decan-8-one can be used in a study of microwave-assisted reductive amination . Via a novel aromatization process, this bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin .Physical And Chemical Properties Analysis
1,4-Dioxaspiro[4.5]decan-8-one has a molecular weight of 156.18 . It has a density of 1.2±0.1 g/cm3, a boiling point of 268.3±40.0 °C at 760 mmHg, and a flash point of 106.7±13.8 °C . It has 3 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .Aplicaciones Científicas De Investigación
Reductive Amination
1,4-Dioxaspiro[4.5]decan-8-one has been used in a study of microwave-assisted reductive amination . Reductive amination is a method for the synthesis of amines, which are key building blocks in many pharmaceuticals and fine chemicals. The use of microwave irradiation can enhance the reaction rate and yield.
Synthesis of 5-Alkoxytryptamine Derivatives
This compound can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin via a novel aromatization process . These derivatives have significant biological activities. For example, serotonin is a neurotransmitter that helps regulate mood and social behavior, appetite and digestion, sleep, memory, and sexual desire and function. Melatonin is a hormone that regulates sleep-wake cycles.
Organic Synthesis
1,4-Dioxaspiro[4.5]decan-8-one is an organic compound that can be used in various organic synthesis processes . Its unique structure makes it a useful building block in the synthesis of complex organic molecules.
Material Science
In material science, 1,4-Dioxaspiro[4.5]decan-8-one could potentially be used in the development of new materials due to its unique bicyclic structure .
Medicinal Chemistry
In medicinal chemistry, 1,4-Dioxaspiro[4.5]decan-8-one could be used as a precursor for the synthesis of bioactive compounds .
Polymer Chemistry
In polymer chemistry, 1,4-Dioxaspiro[4.5]decan-8-one could potentially be used in the synthesis of new polymers .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 1,4-Dioxaspiro[4It’s known that this compound can be used as a biochemical reagent , suggesting that it may interact with various biological targets.
Mode of Action
The exact mode of action of 1,4-Dioxaspiro[4It’s known that this compound can be used in a study of microwave-assisted reductive amination , indicating that it may interact with its targets through amination reactions.
Biochemical Pathways
1,4-Dioxaspiro[4.5]decan-8-one can be converted into a series of 5-alkoxytryptamine derivatives, including serotonin, melatonin, and bufotenin, via a novel aromatization process . These derivatives are involved in various biochemical pathways, such as the serotonin pathway and melatonin pathway, which play crucial roles in mood regulation, sleep-wake cycles, and other physiological processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Dioxaspiro[4Its solubility in various solvents like chloroform and methanol suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 1,4-Dioxaspiro[4Its ability to be converted into various 5-alkoxytryptamine derivatives suggests that it may have diverse effects depending on the specific derivative and its interaction with cellular targets.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 1,4-Dioxaspiro[4It’s known that this compound is sensitive to moisture , suggesting that humidity could affect its stability. Additionally, its use in microwave-assisted reactions indicates that temperature could influence its reactivity.
Propiedades
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRKCBWIVLSRBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340791 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]decan-8-one | |
CAS RN |
4746-97-8 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4746-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 1,4-Dioxaspiro[4.5]decan-8-one in organic synthesis?
A1: 1,4-Dioxaspiro[4.5]decan-8-one serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a ketone and a protected ketone (ketal) group, makes it valuable for constructing complex molecules. Researchers have utilized it in synthesizing various compounds, including:
- Pharmaceutical intermediates: These are crucial precursors in drug discovery and development. []
- Liquid crystals: These materials are essential components in displays and other technologies relying on light modulation. []
- Insecticides: These compounds play a vital role in agriculture and pest control. []
- Fluorenes and Dibenzo[g,p]chrysenes: These polycyclic aromatic hydrocarbons have applications in optoelectronic materials and dyes. []
- Spiroheterocyclic compounds: This diverse class of compounds displays a wide range of biological activities and finds applications in medicinal chemistry. []
Q2: How can 1,4-Dioxaspiro[4.5]decan-8-one be synthesized efficiently?
A2: A recent study [] presents an optimized method for synthesizing 1,4-Dioxaspiro[4.5]decan-8-one from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane using selective deketalization in an acidic solution.
Q3: Can you provide an example of 1,4-Dioxaspiro[4.5]decan-8-one's use in total synthesis?
A3: Researchers successfully employed 1,4-Dioxaspiro[4.5]decan-8-one in the total synthesis of Bifidenone [], a natural product exhibiting tubulin polymerization inhibition properties. This 12-step synthesis highlights the compound's utility in constructing complex natural products with potential medicinal applications.
Q4: Are there any spectroscopic characterizations available for 1,4-Dioxaspiro[4.5]decan-8-one?
A4: While the provided abstracts don't detail specific spectroscopic data, the synthesis papers mention characterization using IR and 1H NMR spectroscopy. [] These techniques confirm the compound's structure and purity. Further spectroscopic data might be available in the full research articles or supplementary information.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)




![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)



![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate](/img/structure/B144452.png)
![2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)](/img/structure/B144454.png)
